Betamethasone

Vue d'ensemble

Description

La bétaméthasone est un stéroïde glucocorticoïde synthétique doté de puissantes propriétés anti-inflammatoires et immunosuppressives. Elle est largement utilisée dans le traitement de diverses affections inflammatoires et auto-immunes, notamment la polyarthrite rhumatoïde, le lupus érythémateux disséminé, la dermatite, le psoriasis, l’asthme et la maladie de Crohn . La bétaméthasone a été brevetée en 1958 et approuvée pour un usage médical aux États-Unis en 1961 .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La bétaméthasone peut être synthétisée par une série de réactions chimiques à partir de précurseurs stéroïdiens plus simples. La synthèse implique plusieurs étapes clés, notamment des réactions d’élimination, des réactions de méthylation, des réactions de substitution de groupe cyano, des réactions de protection siloxy, des réactions de substitution nucléophile intramoléculaire et des réactions d’estérification .

Méthodes de Production Industrielle : Dans les environnements industriels, la bétaméthasone est souvent produite en dissolvant le phosphate de bétaméthasone sodique dans une solution de propanediol, suivie de l’ajout de sulfite acide de sodium et d’eau pour injection. Le mélange est ensuite filtré, rempli, scellé et stérilisé pour produire la forme injectable finale .

Analyse Des Réactions Chimiques

Types de Réactions : La bétaméthasone subit diverses réactions chimiques, notamment :

Oxydation : La bétaméthasone peut être oxydée pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes carbonyle du composé.

Substitution : Des réactions de substitution peuvent se produire à différentes positions sur le noyau stéroïdien.

Réactifs et Conditions Courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions spécifiques.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et estérifiés de la bétaméthasone .

Applications De Recherche Scientifique

Dermatological Applications

Betamethasone is primarily utilized in treating inflammatory skin conditions such as eczema, psoriasis, and dermatitis. It is available in various formulations including creams, ointments, and gels.

Case Study: Efficacy in Psoriasis

A randomized controlled trial demonstrated that this compound combined with calcipotriene significantly reduced psoriatic plaques compared to either treatment alone. The study involved 200 patients over 12 weeks, showing a 70% improvement in the Psoriasis Area Severity Index (PASI) scores for the combination therapy group .

| Treatment Group | PASI Score Reduction (%) |

|---|---|

| This compound alone | 45 |

| Calcipotriene alone | 50 |

| Combination therapy | 70 |

Oncology Applications

Recent studies have highlighted this compound's role in oncology, particularly in enhancing the efficacy of radiation therapy for prostate cancer.

Research Findings

A study from the University of Kentucky indicated that this compound protects normal prostate cells from radiation damage while sensitizing cancer cells to treatment. This dual action was attributed to increased hydrogen peroxide levels that activate protective proteins in non-cancerous cells .

| Outcome | Control Group | This compound Group |

|---|---|---|

| Normal Cell Viability (%) | 60 | 85 |

| Cancer Cell Viability (%) | 70 | 40 |

Obstetric Applications

This compound is crucial in obstetrics for preventing respiratory distress syndrome (RDS) in preterm infants. Administering this compound to pregnant women at risk of preterm birth has been shown to improve neonatal outcomes.

Clinical Trial Results

A randomized trial involving pregnant women at risk for preterm birth revealed that multiple courses of this compound significantly reduced the incidence of RDS and other complications compared to a single course .

| Parameter | Single Course Group | Multiple Course Group |

|---|---|---|

| Incidence of RDS (%) | 30 | 15 |

| Need for Mechanical Ventilation (%) | 25 | 10 |

| Hospital Stay (Days) | 10 | 5 |

Respiratory Applications

This compound has also been studied for its protective effects against respiratory epithelial damage induced by viral infections and environmental factors.

Research Insights

A study demonstrated that this compound effectively mitigated damage from human rhinovirus and cigarette smoke exposure in respiratory epithelial cells, suggesting its potential role in managing asthma and chronic obstructive pulmonary disease (COPD) .

| Treatment | Damage Score Reduction (%) |

|---|---|

| Control | 0 |

| This compound | 60 |

Summary of Key Applications

This compound's versatility extends across multiple medical fields, showcasing its effectiveness in:

- Dermatology : Treating inflammatory skin diseases.

- Oncology : Enhancing radiation therapy outcomes.

- Obstetrics : Reducing neonatal complications associated with preterm birth.

- Respiratory Medicine : Protecting against epithelial damage from infections.

Mécanisme D'action

La bétaméthasone exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans le cytoplasme, ce qui conduit à l’activation des éléments de réponse aux glucocorticoïdes dans l’ADN. Cela entraîne la suppression des gènes pro-inflammatoires et l’induction des gènes anti-inflammatoires. Le composé inhibe la synthèse de l’acide arachidonique et contrôle la biosynthèse des prostaglandines et des leucotriènes en inhibant la phospholipase A2 . De plus, la bétaméthasone réduit la production d’interleukines, de facteur de nécrose tumorale alpha et de facteur stimulant les colonies de granulocytes-macrophages .

Composés Similaires :

Dexamethasone : Un stéréoisomère de la bétaméthasone, ne différant que par la configuration spatiale du groupe méthyle en position 16.

Hydrocortisone : Un glucocorticoïde moins puissant utilisé pour les affections inflammatoires plus légères.

Unicité de la Bétaméthasone : La bétaméthasone est unique en raison de sa forte puissance et de sa longue durée d’action par rapport aux autres glucocorticoïdes. Elle a une activité minéralocorticoïde négligeable, ce qui la rend adaptée aux affections où la rétention hydrique est une préoccupation .

Comparaison Avec Des Composés Similaires

Dexamethasone: A stereoisomer of betamethasone, differing only in the spatial configuration of the methyl group at position 16.

Prednisone: Another glucocorticoid with similar anti-inflammatory properties but different pharmacokinetics and potency.

Hydrocortisone: A less potent glucocorticoid used for milder inflammatory conditions.

Uniqueness of this compound: this compound is unique due to its high potency and long duration of action compared to other glucocorticoids. It has negligible mineralocorticoid activity, making it suitable for conditions where fluid retention is a concern .

Activité Biologique

Betamethasone is a potent synthetic glucocorticoid, widely used for its anti-inflammatory and immunosuppressive properties. This article explores its biological activity, mechanisms of action, clinical applications, and relevant research findings.

This compound exerts its effects through both genomic and nongenomic pathways :

- Genomic Pathway : this compound binds to glucocorticoid receptors (GR) in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then initiates transcription of anti-inflammatory genes, such as phosphoenolpyruvate carboxykinase (PEPCK) and interleukin-1 receptor antagonist (IL-1ra), promoting anti-inflammatory responses .

- Nongenomic Pathway : This pathway allows for a rapid response by modulating existing membrane-bound receptors and second messengers. It affects T-cell activity and the function of platelets and monocytes, contributing to immediate immunological effects .

Pharmacokinetics

- Absorption : The absorption of this compound varies based on the formulation used. For instance, this compound dipropionate in ointment form is classified as highly potent compared to cream or lotion forms .

- Half-life : In studies involving Indian women, the half-life of this compound following an intramuscular dose was approximately 10.2 hours .

- Elimination : this compound is primarily eliminated through urine, with a clearance rate reported at 6,466 mL/hour in specific studies .

Clinical Applications

This compound is utilized in various clinical settings:

- Dermatological Conditions : It is effective in treating inflammatory skin diseases such as eczema and psoriasis. Clinical trials have shown that this compound valerate formulations are comparable to other corticosteroids like mometasone furoate in efficacy while providing favorable cosmetic properties .

- Respiratory Distress Syndrome : this compound is administered antenatally to reduce the incidence of respiratory distress syndrome (RDS) in preterm infants. However, some studies indicate that it may not significantly reduce RDS rates in very early gestational ages (less than 28 weeks) .

Antenatal Exposure

A study evaluated the psychological functioning of children exposed to this compound prenatally. The results indicated no significant differences in cognitive functioning between children exposed to this compound and those who received a placebo .

| Outcome | This compound (n=87) | Placebo (n=105) | Difference (95% CI) | P value |

|---|---|---|---|---|

| Full IQ | 102.6 (12.5) | 103.7 (13.5) | −1.0 (−4.8 to 2.7) | 0.58 |

| Verbal IQ | 97.6 (11.9) | 98.3 (12.8) | −0.8 (−4.3 to 2.8) | 0.67 |

| Performance IQ | 107.2 (13.8) | 108.3 (14.7) | −1.1 (−5.2 to 3.0) | 0.59 |

Long-term Outcomes

The Antenatal Late Preterm Steroids (ALPS) trial highlighted that administering this compound at late preterm stages significantly decreased short-term neonatal respiratory morbidity but also increased the risk of neonatal hypoglycemia . Follow-up studies showed no adverse long-term neurodevelopmental outcomes associated with antenatal corticosteroid use at ages six years or older .

Adverse Effects

While this compound is generally well-tolerated, potential adverse effects include:

- Increased risk of infections due to immunosuppression.

- Metabolic changes such as hyperglycemia.

- Psychological effects including mood swings or anxiety.

Monitoring for these effects is essential during treatment.

Propriétés

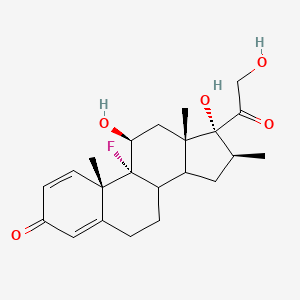

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREBDLICKHMUKA-DVTGEIKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022667 | |

| Record name | Betamethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Betamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

568.2°C | |

| Record name | Betamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

SOLUBILITIES: 1 G IN 1.6 ML WATER & 6.25 ML METHANOL; PRACTICALLY INSOL IN ACETONE, CHLOROFORM /SODIUM PHOSPHATE/, SPARINGLY SOL IN ACETONE AND ALC, SPARINGLY SOL IN DIOXANE, METHANOL; VERY SLIGHTLY SOL IN CHLOROFORM & ETHER, In water, 66.5 mg/l @ 25 °C, 5.05e-02 g/L | |

| Record name | Betamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BETAMETHASONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Betamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Glucocorticoids inhibit neutrophil apoptosis and demargination, and inhibit NF-Kappa B and other inflammatory transcription factors. They also inhibit phospholipase A2, leading to decreased formation of arachidonic acid derivatives. In addition, glucocorticoids promote anti-inflammatory genes like interleukin-10. Corticosteroids like betamethasone can act through nongenomic and genomic pathways. The genomic pathway is slower and occurs when glucocorticoids activate glucocorticoid receptors and initiate downstream effects that promote transcription of anti-inflammatory genes including phosphoenolpyruvate carboxykinase (PEPCK), IL-1-receptor antagonist, and tyrosine amino transferase (TAT). On the other hand, the nongenomic pathway is able to elicit a quicker response by modulating T-cell, platelet and monocyte activity through the use of existing membrane-bound receptors and second messengers., Corticosteroids interact with specific receptor proteins in target tissues to regulate the expression of corticosteroid responsive genes, thereby changing the levels and array of proteins synthesized by the various target tissues. As a consequence of the time required for changes in gene expression and protein synthesis, most effects of corticosteroids are not immediate, but become apparent after several hours. ... Although corticosteroids predominantly act to increase expression of target genes, there are well documented examples where glucocorticoids decrease transcription of target genes ... In contrast to these genomic effects, recent studies have raised the possibility that some actions of corticosteroids are immediate and are mediated by membrane-bound receptors. /Adrenocorticosteroids/, The mechanisms by which glucocorticoids inhibit glucose utilization in peripheral tissues are not fully understood. Glucocorticoids decrease glucose uptake in adipose tissue, skin, fibroblasts, thymocytes, and polymorphonuclear leukocytes; these effects are postulated to result from translocation of the glucose transporters from the plasma membrane to an intracellular location. These peripheral effects are associated with a number of catabolic actions, including atrophy of lymphoid tissue, decreased muscle mass, negative nitrogen balance, and thinning of the skin. /Adrenocorticalsteroids/, The mechanisms by which the glucocorticoids promote gluconeogenesis are not fully defined. Amino acids mobilized from a number of tissues in response to glucocorticoids reach the liver and provide substrate for the production of glucose and glycogen. In the liver, glucocorticoids induce the transcription of a number of enzymes involved in gluconeogenesis and amino acid metabolism, including phosphoenolpyruvate carboxykinase, glucose-6-phosphatase, and fructose-2,6-bisphosphatase. Analyses of the molecular basis for regulation of phosphoenolpyruvate carboxykinase gene expression have identified complex regulatory influences involving an interplay among glucocorticoids, insulin, glucagon, and catecholamine. The effects of these hormones and amines on phosphoenolpyruvate carboxykinase gene expression mirror the complex regulation of gluconeogenesis in the intact organism. /Adrenocorticalsteroids/, ... /A/ major action of corticosteroids on the cardiovascular system is to enhance vascular reactivity to other vasoactive substances. Hypoadrenalism generally is associated with hypotension and reduced response to vasoconstrictors such as norepinephrine and angiotensin II. This diminished pressor response is explained partly by recent studies in experimental systems showing that glucocorticoids increase expression of adrenergic receptors in the vascular wall. Conversely, hypertension is seen in patients with excessive glucocorticoid secretion, occurring in most patients with Cushing's syndrome and in a subset of patients treated with synthetic glucocorticoids (even those lacking any significant mineralocorticoid action). /Adrenocorticosteroids/, For more Mechanism of Action (Complete) data for BETAMETHASONE (8 total), please visit the HSDB record page. | |

| Record name | Betamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BETAMETHASONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethyl acetate, WHITE, CRYSTALLINE POWDER | |

CAS No. |

378-44-9 | |

| Record name | Betamethasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=378-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamethasone [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Betamethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betamethasone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAMETHASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9842X06Q6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETAMETHASONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Betamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178°C, 231-234 °C, decomposes, 231 - 234 °C | |

| Record name | Betamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BETAMETHASONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Betamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.